5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole hydrochloride is a chemical compound with the molecular formula C8H11ClN2S and a molecular weight of 202.7 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a tetrahydropyridine moiety, which is a six-membered ring containing nitrogen and hydrogen atoms. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Scientific Research Applications
5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Future Directions
The future directions for research on 5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole hydrochloride could involve further exploration of its synthesis, chemical reactions, and biological activities. More innovative methods could be developed for the synthesis of substituted-tetrahydropyridine derivatives, and their pharmacological activities could be determined .
Mechanism of Action
Target of Action
Compounds containing the tetrahydropyridine moiety have been found to interact with various targets, including gaba receptors and mitochondrial complex I .
Mode of Action
For instance, some tetrahydropyridine derivatives can block mitochondrial complex I, leading to mitochondrial dysfunction . Others act as antagonists for GABA receptors .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the compound’s bioavailability.
Result of Action
The effects of similar compounds include causing oxidative stress by blocking mitochondrial complex i and affecting neurotransmission by antagonizing GABA receptors .
Preparation Methods
The synthesis of 5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Tetrahydropyridine Moiety: The tetrahydropyridine ring is introduced via a Diels-Alder reaction, which involves the reaction of a diene with a dienophile under controlled conditions.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the thiazole ring or the tetrahydropyridine moiety.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace a leaving group.
Comparison with Similar Compounds
5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole hydrochloride can be compared with other similar compounds to highlight its uniqueness:
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: This compound features a similar tetrahydropyridine ring but differs in its functional groups and reactivity.
(1-tert-Butoxycarbonyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid pinacol ester: Another related compound with a boronic acid ester group, used in different synthetic applications.
Thiazole derivatives: Various thiazole derivatives exist with different substituents, each exhibiting unique chemical and biological properties.
Properties
IUPAC Name |
5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S.ClH/c1-3-9-4-2-7(1)8-5-10-6-11-8;/h1,5-6,9H,2-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SICLWQDUQGGUTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CN=CS2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.